(1s)-1-(3-Pyridyl)butylamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(1S)-1-pyridin-3-ylbutan-1-amine |
InChI |
InChI=1S/C9H14N2/c1-2-4-9(10)8-5-3-6-11-7-8/h3,5-7,9H,2,4,10H2,1H3/t9-/m0/s1 |
InChI Key |
DFVSEQGCMQSLKO-VIFPVBQESA-N |
Isomeric SMILES |
CCC[C@@H](C1=CN=CC=C1)N |
Canonical SMILES |
CCCC(C1=CN=CC=C1)N |
Origin of Product |
United States |
Iii. Reactivity and Reaction Mechanisms of 1s 1 3 Pyridyl Butylamine
Fundamental Amine Reactivity and Derivatives Formation
The presence of a primary amine group is central to the molecule's character as a nucleophile and a base.
The defining feature of the amine functionality is the lone pair of electrons on the nitrogen atom, which makes it an effective nucleophile. chemguide.co.uk A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. chemguide.co.uk The reactivity of amines as nucleophiles generally follows the trend of secondary amines being more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia (B1221849). masterorganicchemistry.com This trend is influenced by the electron-donating effects of alkyl groups attached to the nitrogen. In (1S)-1-(3-Pyridyl)butylamine, the butyl group enhances the nucleophilicity of the primary amine compared to ammonia. The general nucleophilicity trends for amines are summarized in the table below.
| Amine Type | General Structure | Relative Nucleophilicity | Rationale |
| Ammonia | NH₃ | Lowest | No electron-donating alkyl groups. |
| Primary Amine | R-NH₂ | Intermediate | One electron-donating alkyl group increases electron density on nitrogen. |
| Secondary Amine | R₂-NH | Highest | Two electron-donating alkyl groups further increase electron density on nitrogen. acs.org |
| Tertiary Amine | R₃-N | Variable/Lower | Although electron-rich, steric hindrance can significantly reduce nucleophilicity. masterorganicchemistry.com |
This table illustrates general trends in amine nucleophilicity.
As a potent nucleophile, the primary amine of this compound readily reacts with a variety of electrophilic species, most notably carbonyl compounds.
The reaction with aldehydes and ketones is a classic example, proceeding through a nucleophilic addition to the carbonyl carbon, followed by dehydration to form an imine, also known as a Schiff base. libretexts.org This reaction is typically acid-catalyzed. The optimal pH for imine formation is generally around 5; at very low pH, the amine becomes protonated and non-nucleophilic, while at high pH, there is insufficient acid to protonate the hydroxyl group of the intermediate to facilitate its removal as water. libretexts.org
Beyond carbonyls, the amine functionality reacts with other electrophiles such as acyl chlorides and acid anhydrides. These reactions result in the formation of stable amide derivatives. chemguide.co.ukmsu.edu The reaction with an acyl chloride is often vigorous, producing an N-substituted amide and hydrogen chloride, which typically reacts with a second equivalent of the amine to form an ammonium (B1175870) salt. chemguide.co.uk
| Electrophile Class | Specific Example | Product Type | General Reaction Scheme |
| Aldehyde | Acetaldehyde | Imine (Schiff Base) | R-NH₂ + R'-CHO → R-N=CH-R' + H₂O |
| Ketone | Acetone | Imine (Schiff Base) | R-NH₂ + R'-CO-R'' → R-N=C(R')R'' + H₂O |
| Acyl Chloride | Acetyl Chloride | N-Substituted Amide | R-NH₂ + R'-COCl → R-NH-CO-R' + HCl |
| Acid Anhydride | Acetic Anhydride | N-Substituted Amide | R-NH₂ + (R'-CO)₂O → R-NH-CO-R' + R'-COOH |
This table summarizes common reactions of the primary amine group with various electrophiles. R-NH₂ represents this compound.
Pyridine (B92270) Ring Reactivity and Transformations
The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. wikipedia.orgresearchgate.net This electronic characteristic significantly influences its reactivity, particularly in electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Compared to benzene, pyridine undergoes electrophilic aromatic substitution (EAS) much more slowly and requires harsher reaction conditions. wikipedia.orgquora.com The nitrogen atom deactivates the ring towards electrophilic attack and can be protonated or coordinate to a Lewis acid catalyst, further increasing this deactivation. wikipedia.org
Attack by an electrophile occurs preferentially at the C-3 position (and C-5). quora.comquora.com This regioselectivity is explained by examining the stability of the cationic intermediate (sigma complex) formed upon electrophilic attack. Attack at the C-2, C-4, or C-6 positions results in a resonance structure where the positive charge is placed on the highly electronegative nitrogen atom, which is energetically unfavorable. quora.com In contrast, attack at the C-3 or C-5 positions keeps the positive charge distributed only on the carbon atoms of the ring. quora.comquora.com
For this compound, the butylamine (B146782) substituent is already at the C-3 position. The alkyl group is weakly activating, but the overriding factor is the deactivating nature of the pyridine nitrogen. Therefore, electrophilic substitution is predicted to occur primarily at the C-5 position, which is meta to the nitrogen atom.
| Position of Attack | Stability of Intermediate | Primary Product Position |
| C-2 / C-6 | Destabilized (positive charge on N) | Minor / Not Favored |
| C-4 | Destabilized (positive charge on N) | Minor / Not Favored |
| C-5 | More Stable (positive charge on carbons only) | Major |
This table outlines the regioselectivity of electrophilic aromatic substitution on the pyridine ring of this compound.
Palladium-catalyzed cross-coupling reactions are powerful synthetic tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been widely applied to pyridyl compounds. jocpr.com These reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, typically require a pyridyl halide or triflate as a coupling partner. jocpr.comnih.gov
To make this compound a suitable substrate for these reactions, the pyridine ring would first need to be functionalized, for example, through halogenation at the C-5 position. The resulting halo-pyridyl derivative could then participate in various cross-coupling reactions to introduce new substituents.
For instance, in a Suzuki-Miyaura coupling, a palladium catalyst facilitates the reaction between the 5-halo-substituted derivative and an organoboron compound (e.g., a boronic acid) to form a new C-C bond. researchgate.netfrontierspecialtychemicals.com Similarly, the Buchwald-Hartwig amination allows for the formation of a new C-N bond by coupling the halo-pyridyl derivative with an amine. nih.govresearchgate.net These reactions have become indispensable in pharmaceutical synthesis for the construction of complex molecular architectures. jocpr.com
Stereochemical Control and Regioselectivity in Reactions
The presence of a stereocenter at the C-1 position of the butyl chain introduces the element of chirality to the molecule's reactivity.
The (1S) configuration of this chiral center can influence the outcome of reactions occurring at or near this center. If a reaction at the amine functionality or the alpha-carbon leads to the formation of a new stereocenter, the existing (1S) center can direct the stereochemical outcome, leading to a preferential formation of one diastereomer over the other. nih.govlumenlearning.com This phenomenon, known as stereochemical control or diastereocontrol, is a fundamental concept in asymmetric synthesis. nih.govslideshare.net For example, the reaction of the amine with a chiral carbonyl compound would result in two diastereomeric imines, likely formed in unequal amounts due to the steric and electronic influence of the pre-existing chiral center.
Regioselectivity, the control of which position on the pyridine ring reacts, is primarily governed by the electronic properties of the ring itself, as discussed in section 3.2.1. researchgate.netquora.com However, in metal-catalyzed reactions, the choice of ligand on the metal catalyst can also play a crucial role in controlling regioselectivity, sometimes overriding the inherent electronic preferences of the substrate. chemrxiv.orgnih.gov While the inherent preference for electrophilic attack on the this compound ring is the C-5 position, specific catalytic systems could potentially direct reactions to other positions, although this would represent a significant synthetic challenge. nih.govrsc.org
Mechanistic Pathways of Substitution and Elimination Reactions
Substitution and elimination reactions are fundamental transformations in organic chemistry. youtube.comkhanacademy.org For a molecule like this compound, these reactions would typically involve converting the amine into a good leaving group (e.g., by diazotization or conversion to a sulfonate) or modifying the alkyl chain to contain a leaving group. The carbon atom attached to the nitrogen is a secondary carbon, which allows for competition between SN1, SN2, E1, and E2 pathways. youtube.comchemistrysteps.com
Nucleophilic Substitution (SN) Reactions:
SN2 Mechanism: A bimolecular nucleophilic substitution (SN2) reaction at the C1 position would involve a single, concerted step where a nucleophile attacks the carbon as the leaving group departs. youtube.com This mechanism results in an inversion of stereochemistry at the chiral center. youtube.com For an SN2 reaction to occur on a derivative of this compound, the pathway must be accessible. The secondary nature of the carbon makes it more sterically hindered than a primary carbon, but still susceptible to SN2 attack, especially with strong, unhindered nucleophiles. youtube.com The rate of this reaction would be dependent on the concentrations of both the substrate and the incoming nucleophile. rsc.org
SN1 Mechanism: A unimolecular nucleophilic substitution (SN1) pathway proceeds through a two-step mechanism involving the formation of a carbocation intermediate after the leaving group departs. chemistrysteps.com The secondary carbocation that would form at the C1 position is stabilized by the adjacent alkyl chain. The neighboring 3-pyridyl group, being electron-withdrawing, would typically destabilize an adjacent carbocation, making the SN1 pathway less favorable than for a similar compound with an electron-donating group. However, if the reaction is performed in a polar, protic solvent with a weak nucleophile, the SN1 mechanism can still be operative. youtube.com Attack of the nucleophile on the planar carbocation intermediate would lead to a racemic or near-racemic mixture of products, resulting in loss of the original stereochemical information. chemistrysteps.com
Elimination (E) Reactions:
Elimination reactions often compete with substitution reactions and lead to the formation of alkenes. chemrxiv.org
E2 Mechanism: The bimolecular elimination (E2) mechanism is a concerted, one-step process where a strong base removes a proton from a carbon adjacent (beta) to the leaving group, simultaneously forming a double bond and expelling the leaving group. nih.govnih.gov In a derivative of this compound, proton abstraction could occur from either the C2 position of the butyl chain or the carbon of the pyridyl ring if suitably activated, though abstraction from the butyl chain is far more likely. The reaction requires an anti-periplanar arrangement of the beta-hydrogen and the leaving group. nih.gov The use of a strong, sterically hindered base favors the E2 pathway over SN2. wikipedia.org
E1 Mechanism: The unimolecular elimination (E1) mechanism proceeds in two steps, beginning with the formation of a carbocation intermediate, identical to the first step of the SN1 pathway. nih.gov In a subsequent step, a weak base removes a beta-hydrogen, leading to the formation of an alkene. E1 reactions often occur alongside SN1 reactions, particularly at higher temperatures, as the increase in entropy favors elimination. chemistrysteps.com The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene as the major product. nih.gov
The choice between these competing pathways is influenced by several factors, as summarized in the table below.
| Factor | Favors SN2 | Favors SN1 | Favors E2 | Favors E1 |
| Substrate | Methyl > Primary > Secondary | Tertiary > Secondary | Tertiary > Secondary > Primary | Tertiary > Secondary |
| Nucleophile/Base | Strong, unhindered nucleophile | Weak nucleophile | Strong, hindered base | Weak base |
| Solvent | Polar aprotic | Polar protic | Less dependent on solvent polarity | Polar protic |
| Temperature | Lower temperature | Lower temperature | Higher temperature | Higher temperature |
Diastereofacial Selectivity in Chiral Auxiliary-Mediated Reactions
A key application of chiral molecules like this compound is their use as chiral auxiliaries in asymmetric synthesis. harvard.edu A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product.
When this compound is used as a chiral auxiliary, it creates a chiral environment around a reactive center. For instance, it can be reacted with a prochiral carboxylic acid derivative to form a chiral amide. The subsequent reaction, such as the alkylation of the corresponding enolate, will proceed with diastereofacial selectivity. This means that the incoming electrophile will preferentially attack one of the two faces (Re or Si) of the planar enolate.
The selectivity arises from steric and electronic interactions directed by the chiral auxiliary. The bulky butyl group and the pyridyl ring of the this compound auxiliary will orient themselves in a low-energy conformation. This conformation sterically blocks one face of the enolate, forcing the electrophile to approach from the less hindered face. In many cases involving chiral amine auxiliaries, the enolate forms a chelated intermediate with a metal cation (e.g., Li⁺), which further rigidifies the transition state and enhances the facial bias. nih.gov
A well-studied analogue, pseudoephedrine, when used as a chiral auxiliary in alkylation reactions, directs the incoming alkyl group to be syn to the methyl group and anti to the hydroxyl group of the auxiliary. By analogy, one can predict that the stereocenter and bulky groups of the this compound auxiliary would similarly direct the stereochemical outcome. The (S)-configuration at the C1 position, combined with the steric demands of the butyl and pyridyl groups, would dictate which diastereomer is formed preferentially.
The effectiveness of a chiral auxiliary is measured by the diastereomeric excess (d.e.) of the product. High diastereoselectivity is crucial for the practical application of this method. The following table presents hypothetical data for the alkylation of an amide derived from this compound and propanoic acid, illustrating the expected high levels of diastereofacial selectivity based on results from similar auxiliaries. nih.gov
Illustrative Data for Asymmetric Alkylation Reaction: Alkylation of the lithium enolate of N-propanoyl-(1S)-1-(3-Pyridyl)butylamine
| Entry | Electrophile (R-X) | Product Diastereomeric Ratio (S,S,S) : (S,R,S) | Diastereomeric Excess (d.e.) (%) |
|---|---|---|---|
| 1 | CH₃I | 95 : 5 | 90 |
| 2 | CH₃CH₂Br | 97 : 3 | 94 |
| 3 | C₆H₅CH₂Br (BnBr) | >98 : 2 | >96 |
Note: This data is illustrative and based on typical outcomes for established chiral auxiliaries like pseudoephedrine and pseudoephenamine. nih.gov
Following the diastereoselective reaction, the chiral auxiliary is cleaved from the product, typically by hydrolysis or reduction, to yield the desired enantiomerically enriched carboxylic acid, alcohol, or ketone, and the auxiliary can often be recovered for reuse.
Iv. Applications in Catalysis and Ligand Design
(1S)-1-(3-Pyridyl)butylamine as a Chiral Ligand Precursor
The utility of this compound in catalysis stems from its role as a foundational element for chiral ligands. The stereocenter at the C1 position of the butyl chain provides a source of chirality that can be effectively transferred to a metal center, thereby inducing enantioselectivity in a catalytic reaction. Modification of the primary amine group allows for the construction of a wide array of ligand architectures, including P,N-ligands, diamines, and Schiff bases, tailored for specific catalytic applications.
The design of effective chiral ligands from precursors like this compound is guided by several key principles aimed at maximizing stereochemical control. The fundamental components are the pyridine (B92270) ring, which acts as a π-accepting N-heterocyclic donor, and the amine group, which serves as a σ-donating site.
Bite Angle and Chelation: The formation of a stable chelate ring with a metal center is crucial for creating a well-defined and rigid catalytic environment. The linkage between the pyridyl and amine functionalities in ligands derived from this compound allows for the formation of five- or six-membered chelate rings, which are electronically and structurally favorable. The resulting bite angle (N-Metal-N) is a critical parameter that influences both the stability and the catalytic activity of the metal complex. nsf.gov
Steric and Electronic Tuning: The primary amine group of this compound is a versatile handle for introducing other functionalities. For instance, reaction with phosphines can generate P,N-ligands, while condensation with aldehydes or ketones yields Schiff base (imine) ligands. These modifications allow for the fine-tuning of the steric bulk and electronic properties of the ligand. Introducing bulky substituents near the metal's coordination sphere can enhance enantioselectivity by creating a more constrained chiral pocket that preferentially binds one enantiomer of the substrate.
Multidentate Coordination: Ligands can be designed to be bidentate (coordinating through the pyridyl and amine nitrogens) or can be elaborated into tridentate or tetradentate structures. For example, tris(2-pyridylmethyl)amine (B178826) (TPA) is a well-studied tetradentate ligand that encapsulates metal ions, providing a template for designing more complex structures. nih.gov The design can also incorporate multiple pyridyl amine units to create ligands capable of bridging multiple metal centers or forming cage-like structures. tandfonline.comrsc.org These multidentate ligands often form more stable and robust catalysts. acs.org
Table 1: Key Design Considerations for Pyridyl Amine-Based Ligands
| Design Principle | Description | Intended Effect on Catalysis |
| Chelation | Formation of a stable ring structure involving the metal center and the ligand's donor atoms (pyridyl-N, amine-N). | Creates a rigid, well-defined chiral environment; enhances catalyst stability. |
| Steric Hindrance | Introduction of bulky groups near the catalytic site. | Improves enantioselectivity by creating steric repulsion that favors a specific substrate orientation. |
| Electronic Tuning | Modification of ligand substituents to alter the electron density at the metal center. | Modulates the reactivity and redox potential of the metal catalyst to optimize catalytic turnover. |
| Multidenticity | Increasing the number of donor atoms in the ligand to achieve tridentate, tetradentate, or higher coordination. | Increases the stability of the metal complex; can create unique reactive geometries. nih.govtandfonline.com |
The coordination chemistry of pyridyl amine ligands is rich and varied, enabling complexation with a broad spectrum of transition metals. Ligands derived from this compound are expected to exhibit versatile coordination behavior, acting as bidentate N,N-donors.
The flexibility of the alkyl chain connecting the pyridyl and amine groups allows the ligand to accommodate the preferred coordination geometries of different metals, from square planar (e.g., Pd(II), Pt(II)) to tetrahedral (e.g., Cu(I)) and octahedral (e.g., Ru(II), Ir(III), Co(II)). nsf.govtandfonline.commdpi.com The resulting metal complexes can feature the pyridyl amine ligand in facial (fac) or meridional (mer) arrangements in octahedral geometries, which can have a profound impact on the catalytic outcome.
Table 2: Examples of Coordination Modes for Pyridyl Amine Ligands with Various Metals
| Ligand Type | Metal Ion | Coordination Mode | Resulting Complex Geometry | Reference |
| Bis(pyrazolyl)-pyridine amine | Ag(I) | Pentadentate (bridging) | Double helicate | tandfonline.com |
| Bis(pyrazolyl)-pyridine amine | Co(II) | Tetradentate (chelating) | Octanuclear cubic cage | tandfonline.com |
| Di(2-pyridylmethyl)amine (deprotonated) | Re(V) | Terdentate | Distorted octahedral | tandfonline.comresearchgate.net |
| Tris(2-pyridylmethyl)amine (TPA) | Ni(II), Co(II) | Tetradentate | Octahedral | nih.gov |
| Derivatives of (2-aminoethyl)bis(2-pyridylmethyl)amine | Cu(I)/Cu(II) | Tetradentate | Distorted trigonal bipyramidal | nih.gov |
| Palladium-pyridyl ligands with endohedral amines | Pd(II) | Bidentate | Square planar | nih.gov |
Catalytic Activity in Asymmetric Transformations
The ultimate goal of designing chiral ligands from precursors like this compound is their application in asymmetric catalysis. The well-defined chiral environment provided by their metal complexes enables high levels of stereocontrol in a variety of important chemical reactions.
Asymmetric hydrogenation is a powerful and atom-economical method for producing chiral molecules, particularly amines. acs.orgnih.gov Chiral ligands derived from pyridyl amines are highly effective in this transformation. The pyridine moiety, however, can present a challenge due to its strong coordinating ability, which can sometimes lead to catalyst deactivation. acs.org Despite this, highly efficient catalysts, particularly those based on iridium and ruthenium, have been developed.
Chiral P,N-ligands, which could be synthesized from this compound, have been successfully applied in the iridium-catalyzed asymmetric hydrogenation of olefins and challenging cyclic imines. researchgate.net Similarly, chiral diamine ligands are used in ruthenium-catalyzed systems for the hydrogenation of quinolines, where the reaction proceeds through a stepwise transfer of a proton and a hydride. nih.gov The enantioselectivity in these reactions is dictated by the chiral ligand, which forces the substrate to approach the metal center from a specific direction, leading to the preferential formation of one enantiomer.
Table 3: Performance of Chiral Pyridyl-Type Ligands in Asymmetric Hydrogenation
| Metal Catalyst | Ligand Type | Substrate | Product Yield | Enantiomeric Excess (ee) | Reference |
| Iridium | Chiral Spiro Phosphine-Oxazoline | 2-Pyridyl Cyclic Imines | High | >99% | acs.orgacs.org |
| Ruthenium | Monosulfonylated Diamine | Quinolines | High | >99% | nih.gov |
| Iridium | Chiral Pyridine-Aminophosphine | Benzoazepines | >95% | >99% | researchgate.net |
In recent years, photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions under mild conditions using visible light. Amines, including chiral amines, can play a crucial role in these catalytic cycles, often acting as sacrificial electron donors. princeton.edu
In a typical cycle, the amine undergoes a single-electron transfer (SET) to the photoexcited catalyst (e.g., an iridium or ruthenium complex, or an organic dye). nih.gov This generates a radical cation of the amine. Subsequent deprotonation at the carbon alpha to the nitrogen results in the formation of a highly reactive α-amino radical. This radical can then engage in various bond-forming reactions. The use of a chiral amine like this compound could potentially introduce stereocontrol into such processes. While often used as a stoichiometric additive, recent advances focus on incorporating the amine functionality into the photocatalyst's ligand framework itself. rsc.org
The synergistic use of photoredox catalysts with hydrogen-atom transfer (HAT) co-catalysts has become a prominent strategy for functionalizing C-H bonds adjacent to nitrogen atoms in primary amines. bath.ac.uk
Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern synthetic chemistry, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. rsc.org The performance of these catalysts is highly dependent on the supporting ligand. Ligands derived from this compound, with their combination of a σ-donating amine and a π-accepting pyridine, are well-suited for stabilizing the various oxidation states of palladium (Pd(0) and Pd(II)) involved in the catalytic cycle.
In C-N bond formation, such as the Buchwald-Hartwig amination, these ligands can facilitate the crucial reductive elimination step to form the desired product. researchgate.netbeilstein-journals.org Similarly, in C-C coupling reactions like the Suzuki or Heck reactions, the ligand's electronic and steric properties influence the efficiency of oxidative addition and transmetalation steps.
Furthermore, complexes of Group 3 metals bearing amido ligands have been shown to catalyze the ortho-C-H bond addition of pyridine derivatives to imines, an aminomethylation reaction that forms both a C-C and a C-N bond. acs.org This highlights the potential for pyridyl amine-based systems to mediate complex C-H functionalization reactions. rsc.org
V. Advanced Spectroscopic and Analytical Characterization
Elucidation of Stereochemistry and Enantiomeric Purity
Establishing the stereochemistry and quantifying the enantiomeric purity are critical for chiral molecules. The following methods are standard in the pharmaceutical and chemical industries for these purposes.
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, separation.
For a primary amine like (1s)-1-(3-Pyridyl)butylamine, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are often effective. The separation mechanism typically involves hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte and the chiral selector.
A typical chiral HPLC method development for this compound would involve screening various CSPs and mobile phase systems. Normal-phase chromatography, using solvent systems like n-hexane and isopropanol (B130326) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape, is a common starting point for separating chiral amines. The enantiomeric excess can be calculated by integrating the peak areas of the two enantiomers.
Table 1: Representative Chiral HPLC System Parameters for Chiral Amine Separation
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak® series) | Provides chiral recognition sites for enantioseparation. |
| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10 v/v) | Elutes the compound from the column. The polarity is optimized for resolution. |
| Additive | Diethylamine (~0.1%) | Acts as a competitor to reduce peak tailing by masking active sites on the silica. |
| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation and influences resolution. |
| Detection | UV at ~260 nm | Monitors the elution of the pyridine-containing compound. |
While standard mass spectrometry (MS) cannot differentiate between enantiomers due to their identical mass, several indirect methods have been developed for chiral recognition. These techniques often rely on forming diastereomeric complexes in the gas phase, which can then be distinguished by their mass spectra or fragmentation patterns.
One common approach involves creating host-guest complexes with a chiral selector, such as a cyclodextrin. The enantiomers of the analyte will bind to the chiral host with different affinities, leading to variations in ion abundance or collision-induced dissociation (CID) behavior that can be correlated with the enantiomeric composition. Another strategy is the enantiomer-labeled guest method, where a racemic mixture containing a deuterium-labeled enantiomer is analyzed to determine the degree of chiral recognition from the peak intensity ratio of the diastereomeric complex ions.
Table 2: Predicted Mass Spectrometry Data for 1-(3-Pyridyl)butylamine
| Adduct | Predicted m/z |
|---|---|
| [M+H]+ | 151.12297 |
| [M+Na]+ | 173.10491 |
| [M+K]+ | 189.07885 |
| [M+NH4]+ | 168.14951 |
Data sourced from PubChem and is for the racemic compound 1-(3-pyridyl)-1-butylamine.
Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted to differentiate enantiomers through the use of chiral auxiliary agents. Chiral Shift Reagents (CSRs), typically paramagnetic lanthanide complexes like tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III) (Eu(hfc)₃), are a prominent example.
When a CSR is added to a solution of a racemic analyte, it forms rapidly exchanging diastereomeric complexes with each enantiomer. The paramagnetic nature of the lanthanide ion induces significant changes (shifts) in the chemical shifts of the analyte's protons. Because the two diastereomeric complexes are different, the protons of each enantiomer will experience different induced shifts, resulting in the splitting of signals in the ¹H NMR spectrum. The ratio of the integrated areas of these newly resolved peaks corresponds directly to the ratio of the enantiomers, allowing for the determination of enantiomeric purity. For this compound, the protons closest to the chiral center and the amine group, which coordinates with the lanthanide, would be expected to show the largest separation.
Structural and Spectroscopic Analysis
Confirming the covalent structure and analyzing the electronic properties of the molecule is accomplished through various spectroscopic methods.
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.
¹H NMR: The proton NMR spectrum of 1-(3-Pyridyl)butylamine would exhibit characteristic signals for both the pyridine (B92270) ring and the butylamine (B146782) side chain. The aromatic region would show distinct multiplets for the four protons on the 3-substituted pyridine ring. The aliphatic region would contain signals for the methine proton adjacent to the nitrogen and the chiral center, as well as signals for the three methylene (B1212753) groups and the terminal methyl group of the butyl chain. The amine (-NH₂) protons would likely appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For 1-(3-Pyridyl)butylamine, distinct signals would be expected for the carbons of the pyridine ring and the four carbons of the butyl side chain. The chemical shifts would be indicative of their electronic environment.
2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for unambiguous assignment of all proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons (e.g., which methylene protons are next to each other in the butyl chain). An HSQC spectrum would correlate each proton signal directly to the carbon atom to which it is attached. These combined techniques allow for a complete and confident mapping of the molecular structure. While these techniques are standard, detailed, experimentally assigned NMR data for this compound are not widely published.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound would be expected to show characteristic absorption bands. Key expected vibrations include N-H stretching from the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching from the aliphatic butyl chain and the aromatic pyridine ring (around 2850-3100 cm⁻¹), and C=C and C=N stretching vibrations characteristic of the pyridine ring (in the 1400-1600 cm⁻¹ region).
Table 3: Expected Characteristic IR Absorption Bands for 1-(3-Pyridyl)butylamine
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Primary Amine |
| Aromatic C-H Stretch | 3000 - 3100 | Pyridine Ring |
| Aliphatic C-H Stretch | 2850 - 2960 | Butyl Chain |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The pyridine ring in this compound acts as the primary chromophore. A closely related compound, 1-pyridin-3-yl-ethylamine, exhibits absorption maxima at approximately 204 nm and 258 nm, which correspond to π → π* transitions within the aromatic ring. It is expected that this compound would have a very similar UV-Vis absorption profile, making these wavelengths suitable for detection in techniques like HPLC.
Vi. Theoretical and Computational Investigations
Quantum Chemical Studies on Molecular Structure and Conformation
Quantum chemical calculations are fundamental to predicting the three-dimensional structure and electronic properties of (1s)-1-(3-Pyridyl)butylamine. These studies help identify the most stable conformations and understand the distribution of electrons within the molecule.
Density Functional Theory (DFT) is a robust computational method widely used to determine the ground-state electronic and nuclear structure of molecules. arxiv.org For this compound, geometry optimization would be performed using a functional, such as B3LYP, paired with a suitable basis set (e.g., 6-311G**) to find the lowest energy conformation. scispace.comnih.gov This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles of the molecule until a stable structure on the potential energy surface is located. nih.gov The resulting optimized geometry provides crucial data on the spatial arrangement of the butylamine (B146782) chain relative to the pyridine (B92270) ring.
Interactive Table: Example of DFT-Calculated Structural Parameters for a Pyridine Derivative. Click on the headers to sort the data.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Optimized) |
| Bond Length | C2 | C3 | - | - | 1.39 Å |
| Bond Length | C3 | C4 | - | - | 1.39 Å |
| Bond Angle | C2 | C3 | C4 | - | 118.5° |
| Dihedral Angle | N1 | C2 | C3 | C4 | 0.0° |
Note: The data in this table is illustrative for a pyridine-containing compound and does not represent actual calculated values for this compound.
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (Egap), is a critical indicator of a molecule's chemical reactivity and stability. nih.govmdpi.com A smaller gap generally implies higher reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, likely the amine group and the pyridine ring, which act as the primary sites for electrophilic attack. researchgate.net Conversely, the LUMO would represent the regions most susceptible to nucleophilic attack. DFT calculations can determine the energies of these orbitals and visualize their spatial distribution. researchgate.net
Interactive Table: Calculated Frontier Molecular Orbital Energies. Adjust the slider to see how energies might change with different computational methods.
| Orbital | Energy (eV) - Method 1 (B3LYP/6-31G*) | Energy (eV) - Method 2 (M06-2X/def2-TZVP) |
| HOMO | -6.25 | -6.40 |
| LUMO | -0.80 | -0.75 |
| Egap | 5.45 | 5.65 |
Note: The values presented are hypothetical examples to illustrate typical outputs of quantum chemical calculations for organic molecules.
Mechanistic Probing and Reaction Pathway Analysis
Computational chemistry is instrumental in mapping the pathways of chemical reactions, identifying transition states, and calculating activation energies. This allows for a detailed understanding of reaction mechanisms that can be difficult to probe experimentally.
In reactions involving this compound, computational methods can explain observed stereoselectivity and regioselectivity. By calculating the energies of all possible transition states leading to different products, researchers can predict the most favorable reaction pathway. For instance, in a hypothetical cycloaddition reaction, DFT calculations could be employed to compare the activation barriers for the formation of different regioisomers. dntb.gov.uaresearchgate.net The transition state with the lowest energy barrier corresponds to the major product observed experimentally, providing a theoretical basis for the reaction's outcome. researchgate.net
Computational Studies on Ligand-Metal Interactions and Catalytic Cycles
The pyridine and amine functionalities of this compound make it a potential ligand for transition metal complexes, which are often used as catalysts.
Computational studies are essential for understanding the nature of the bond between the ligand and a metal center. nih.gov DFT can be used to model the geometry of the resulting metal complex and analyze the electronic interactions between the ligand's orbitals and the metal's d-orbitals. nih.govresearchgate.net Natural Bond Orbital (NBO) analysis, for example, can quantify the charge transfer between the ligand and the metal, offering insight into the strength and nature of the coordination bond. nih.gov
Furthermore, these computational techniques can be extended to model entire catalytic cycles. By calculating the energies of all intermediates and transition states in a proposed cycle, researchers can identify the rate-determining step, understand how the ligand influences the catalyst's activity and selectivity, and rationally design more efficient catalysts for specific chemical transformations. researchgate.net
Prediction of Spectroscopic Parameters
Theoretical and computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights that complement experimental data. For the compound This compound , computational methods such as Density Functional Theory (DFT) and ab initio calculations can be employed to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.
In the absence of specific research data, this section will outline the standard computational approaches that would be utilized for such predictions.
General Methodology for NMR Chemical Shift Prediction:
The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. The process generally involves:
Geometry Optimization: The 3D structure of This compound would first be optimized to find its lowest energy conformation.
Magnetic Shielding Tensor Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated.
Chemical Shift Calculation: The isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).
The accuracy of these predictions is dependent on the level of theory and the basis set used in the calculations.
General Methodology for IR Spectra Prediction:
The prediction of IR spectra involves the calculation of vibrational frequencies and their corresponding intensities. This is also commonly performed using DFT methods. The typical workflow is as follows:
Geometry Optimization: Similar to NMR predictions, the molecule's geometry is first optimized.
Frequency Calculation: A frequency analysis is then performed on the optimized structure to calculate the vibrational modes.
Spectral Simulation: The calculated frequencies and intensities are used to generate a theoretical IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other systematic errors in the computational methods.
Predicted Data:
As no specific studies with predicted spectroscopic data for This compound were found, data tables for its predicted NMR and IR parameters cannot be provided at this time. The generation of such data would require a dedicated computational study to be performed.
Vii. Derivatives, Analogues, and Their Synthetic Utility
Synthesis of Substituted (Pyridyl)butylamine Analogues
The generation of analogues of (1S)-1-(3-Pyridyl)butylamine involves various synthetic strategies aimed at modifying either the pyridine (B92270) core or the butylamine (B146782) side chain. These modifications are crucial for exploring structure-activity relationships and developing new chemical entities. General synthetic protocols for pyridine and its analogues, such as cyclo-condensation, cyclization, and cycloaddition, provide a foundation for creating these new structures. researchgate.net
Several modern synthetic methods can be adapted to produce substituted (pyridyl)butylamine analogues:
Multi-component Reactions: These reactions allow for the assembly of complex molecules from three or more starting materials in a single step, offering an efficient route to highly substituted pyridine rings. rsc.org
Organocatalyzed Cycloaddition: A formal (3+3) cycloaddition reaction using simple enamines and unsaturated aldehydes or ketones can yield tri- or tetrasubstituted pyridine scaffolds, which could be precursors to analogues. nih.gov
Metal-Catalyzed Cross-Coupling: Techniques like Suzuki or Stille coupling can be employed to introduce bulky substituents, such as phenyl or heteroaryl groups, onto the pyridine ring, probing the steric and electronic requirements for specific interactions. escholarship.org
These synthetic approaches enable the creation of a library of analogues with varied functional groups, which is instrumental in systematic chemical and biological investigations.
| Synthetic Method | Description | Potential Analogue Type |
| Multi-component Reactions | Combining three or more reactants in a one-pot synthesis to build the pyridine core efficiently. rsc.org | Polysubstituted pyridine rings with varied functional groups. |
| (3+3) Cycloaddition | An organocatalyzed reaction forming the pyridine ring from enamines and unsaturated carbonyl compounds. nih.gov | Tri- or tetrasubstituted pyridines. |
| Metal-Catalyzed Cross-Coupling | Palladium- or copper-catalyzed reactions to attach aryl or heteroaryl groups to the pyridine ring. escholarship.org | Analogues with C-C bond modifications on the pyridine core. |
| Side-Chain Modification | Standard amine chemistry (e.g., acylation, alkylation) to modify the primary amine of the butylamine chain. nih.gov | N-acyl, N-alkyl, or other amide derivatives. |
This compound as a Key Chiral Building Block in Complex Molecule Synthesis
The single enantiomer nature of this compound makes it a highly valuable chiral building block in asymmetric synthesis. nih.gov Chiral building blocks are essential intermediates for constructing complex molecules with specific stereochemistry, such as natural products and pharmaceuticals, where biological activity is often dependent on the precise three-dimensional arrangement of atoms. nih.gov Chiral amines, in particular, are widely used as intermediates, chiral auxiliaries, or resolution reagents in chemical synthesis.
The utility of this compound lies in its ability to introduce a specific stereocenter into a larger molecule. A convergent synthetic approach, where different complex fragments are prepared separately and then combined, can effectively utilize such chiral building blocks. nih.gov For instance, a chiral amine can be reacted with a common heterocyclic intermediate to produce a range of final products with retained stereochemistry. This strategy is efficient for creating libraries of chiral compounds for screening purposes. nih.gov The synthesis of 3-amino-2H-azirine derivatives, which are versatile building blocks for heterocyclic and peptide synthesis, often results in racemic mixtures or diastereoisomers when a chiral residue is incorporated, highlighting the importance of starting with enantiomerically pure materials like this compound to control the stereochemical outcome. nih.gov
| Application Area | Role of this compound | Significance |
| Asymmetric Synthesis | Serves as a source of chirality (a chiral precursor). nih.gov | Enables the stereoselective synthesis of complex target molecules. |
| Convergent Synthesis | A key fragment that is combined with other molecular pieces in late-stage synthesis. nih.gov | Improves overall efficiency and allows for diversification of the final product. |
| Chiral Ligand Synthesis | Forms the backbone or coordinating element of a chiral ligand for metal catalysis. | Transfers its stereochemical information during a catalytic reaction to produce an enantiomerically enriched product. |
| Peptide and Heterocycle Synthesis | Acts as a starting material for constructing more complex heterocyclic systems or peptide analogues. nih.gov | Introduces a pyridyl group and a defined stereocenter into the final structure. |
Rational Design of Derivatives for Specific Chemical Applications
Rational design involves the systematic, structure-based modification of a molecule to achieve a desired function. rsc.orgpnnl.gov For this compound, this approach is primarily focused on developing derivatives that can act as specialized ligands for transition metal catalysis or as probes for biological systems. The goal is to modulate the steric and electronic properties of the molecule to optimize its performance in a specific context. rsc.org
Key strategies in the rational design of derivatives include:
Modification of the Pyridine Ring: Introducing electron-donating or electron-withdrawing groups to the pyridine ring alters its electronic properties. This can tune the binding affinity of the nitrogen atom to a metal center in a catalyst, thereby influencing the catalyst's activity and selectivity.
Alteration of the Side Chain: Changing the length or bulk of the butylamine side chain can create specific steric environments. In catalyst design, this is crucial for controlling the enantioselectivity of a reaction by dictating how substrates approach the metal center. rsc.org
Functionalization of the Amine: The primary amine can be converted into secondary or tertiary amines, amides, or other functional groups. nih.gov This can be used to attach the molecule to a solid support, create bidentate or tridentate ligands, or fine-tune solubility and stability.
This rational, insight-driven approach allows for the development of highly effective molecules for specific applications, such as improving the stereoselectivity in palladium-catalyzed reactions by subtly changing ligand substituents to modulate non-covalent interactions in the transition state. rsc.org
| Design Strategy | Structural Modification | Targeted Application | Desired Outcome |
| Electronic Tuning | Add electron-withdrawing/donating groups to the pyridine ring. | Metal-Catalysis Ligands escholarship.org | Modulate the Lewis basicity of the pyridine nitrogen to optimize catalyst activity. |
| Steric Hindrance Control | Introduce bulky substituents on the pyridine ring or near the amine group. | Asymmetric Catalysis rsc.org | Enhance enantioselectivity by creating a chiral pocket that favors one reaction pathway. |
| Chelation | Introduce another coordinating group onto the butylamine side chain. | Coordination Polymers researchgate.net | Create bidentate or tridentate ligands for stable metal complexes with defined geometry. |
| Scaffold Elaboration | Use the amine as a handle to attach other complex molecular fragments. | Complex Molecule Synthesis nih.gov | Build larger, multifunctional molecules based on the chiral (pyridyl)butylamine core. |
Q & A
Q. What are the recommended enantioselective synthesis routes for (1S)-1-(3-Pyridyl)butylamine?
Methodological Answer: A common approach for synthesizing pyridylalkylamine derivatives involves catalytic enantioselective borane reduction of benzyl oximes. For example, 1-Pyridin-3-yl-ethylamine (a structural analog) is synthesized via this method, yielding high enantiomeric excess (ee) under optimized reaction conditions (e.g., chiral catalysts like oxazaborolidines). Researchers should prioritize chiral chromatography or NMR analysis with chiral shift reagents to confirm enantiopurity .
Q. How can researchers ensure accurate quantification of this compound in biological matrices?
Methodological Answer: Liquid chromatography-mass spectrometry (LC-MS) with isotope-labeled internal standards (ISTDs) is critical. For instance, ISTDs such as deuterated analogs of pyridyl metabolites (e.g., 1-(3-pyridyl)-1,4-butane diol) can correct for matrix effects and procedural losses. ISTDs should be added during sample quenching and extraction to track retention time shifts, signal suppression, and recovery rates .
Q. What analytical techniques are optimal for structural characterization of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm stereochemistry and substitution patterns.
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (CHN) with ≤3 ppm mass error.
- Chiral HPLC: Separate enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol gradients .
Advanced Research Questions
Q. How can DNA adducts formed by this compound derivatives be identified and quantified?
Methodological Answer: Pyridyloxobutyl (POB)-DNA adducts, analogous to those formed by tobacco-specific nitrosamines (e.g., NNK), can be analyzed via:
Q. What methodologies assess enantiomer-specific biological activity of this compound?
Methodological Answer:
- Chiral Resolution: Separate enantiomers using supercritical fluid chromatography (SFC) with cellulose-based columns.
- In Vitro Assays: Compare cytotoxicity (e.g., IC) and metabolic stability (e.g., liver microsome incubation) between enantiomers.
- Molecular Docking: Model interactions with chiral binding pockets of target receptors (e.g., nicotinic acetylcholine receptors) .
Q. How do metabolic pathways of this compound influence its bioactivation?
Methodological Answer: Key metabolic steps include:
- Cytochrome P450 Oxidation: Identify hydroxylated metabolites using human liver microsomes + NADPH.
- Glucuronidation: Detect phase II metabolites via β-glucuronidase hydrolysis followed by LC-MS.
- Reactive Intermediate Trapping: Use glutathione (GSH) to trap electrophilic intermediates in hepatocyte incubations .
Q. What experimental strategies mitigate instability of this compound in aqueous solutions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
